molecular formula C12H16N2 B13525316 3-(1-methyl-1H-indol-3-yl)propan-1-amine

3-(1-methyl-1H-indol-3-yl)propan-1-amine

Cat. No.: B13525316
M. Wt: 188.27 g/mol
InChI Key: IEYWSXZHBDCUQH-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-indol-3-yl)propan-1-amine is an organic compound belonging to the class of 3-alkylindoles. It features an indole moiety with an alkyl chain at the 3-position. Indole derivatives are known for their diverse biological activities and are found in various natural products and synthetic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 3-(1-methyl-1H-indol-3-yl)propan-1-amine, often involves the construction of the indole ring followed by functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another approach is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .

Industrial Production Methods

Industrial production of indole derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products .

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-indol-3-yl)propan-1-amine involves its interaction with various molecular targets. It can bind to receptors and enzymes, modulating their activity and influencing biological pathways. For example, indole derivatives are known to interact with serotonin receptors, affecting neurotransmission .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

3-(1-methylindol-3-yl)propan-1-amine

InChI

InChI=1S/C12H16N2/c1-14-9-10(5-4-8-13)11-6-2-3-7-12(11)14/h2-3,6-7,9H,4-5,8,13H2,1H3

InChI Key

IEYWSXZHBDCUQH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCCN

Origin of Product

United States

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